

# Technical Support Center: Overcoming TNO155 Resistance in Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on overcoming TNO155 resistance in neuroblastoma cells.

## **Troubleshooting Guide**

This guide addresses common issues that may be encountered during in vitro and in vivo experiments investigating TNO155 in neuroblastoma.



## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                                                         | Potential Cause(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                     | Recommended Action(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     |
|-----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Limited single-agent activity     of TNO155 in ALK-mutant     neuroblastoma cells.            | 1. Cell line intrinsic resistance: Some ALK-mutant neuroblastoma cell lines may have co-occurring mutations (e.g., in the RAS-MAPK pathway) that confer primary resistance to SHP2 inhibition. [1] 2. Suboptimal drug concentration: The concentration of TNO155 used may be too low to achieve effective SHP2 inhibition. 3. Incorrect assessment of cell viability: The chosen viability assay may not be sensitive enough, or the incubation time may be too short. | 1. Cell line characterization: Sequence your cell lines to check for mutations in key signaling pathways like RAS- MAPK. Cell lines with NRAS mutations have been shown to be less sensitive to TNO155. [1] 2. Dose-response curve: Perform a dose-response experiment to determine the IC50 of TNO155 for your specific cell line.[1][2] 3. Optimize viability assay: Ensure you are using a validated cell viability assay such as AlamarBlue or CellTiter-Glo and that the treatment duration is sufficient (e.g., 72 hours).[1][3][4] |
| 2. Lack of synergistic effect when combining TNO155 with an ALK inhibitor (e.g., lorlatinib). | 1. Inappropriate drug ratio: The ratio of TNO155 to the ALK inhibitor may not be optimal for synergy. 2. Cell line dependency: The cell line may not be dependent on the ALK pathway, or resistance may be driven by a mechanism independent of the RAS-MAPK pathway. 3. Incorrect synergy calculation: The method used to calculate synergy (e.g., Bliss independence, Chou-Talalay) may not be appropriate for the experimental design.                              | 1. Checkerboard analysis: Perform a checkerboard assay with varying concentrations of both drugs to identify synergistic ratios. 2. Confirm ALK-dependency: Verify that your cell line has an activating ALK mutation and that its growth is inhibited by single- agent ALK inhibitors.[1] Assess the activation of alternative resistance pathways. 3. Use appropriate synergy software: Utilize software like CompuSyn or SynergyFinder to calculate                                                                                    |



#### Troubleshooting & Optimization

Check Availability & Pricing

combination indices (CI) or synergy scores.

- 3. Western blot does not show expected decrease in p-ERK and/or p-ALK after combination treatment.
- 1. Timing of lysate collection: The signaling pathways may have transient activation or feedback loops, and the lysates may have been collected at a suboptimal time point. 2. Antibody quality: The antibodies used for p-ERK, total ERK, p-ALK, or total ALK may not be specific or sensitive enough. 3. Insufficient drug concentration: The concentrations of TNO155 and/or the ALK inhibitor may be too low to effectively inhibit their targets.
- 1. Time-course experiment: Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point for observing pathway inhibition.[1] 2. Validate antibodies: Use wellvalidated antibodies and include appropriate positive and negative controls. 3. Confirm target engagement: If possible, use a target engagement assay to confirm that TNO155 and the ALK inhibitor are binding to their respective targets at the concentrations used.



4. In vivo tumor models are not responding to TNO155 and lorlatinib combination therapy.

1. Pharmacokinetic/pharmacodyn amic (PK/PD) issues: The dosing schedule and route of administration may not be optimal for achieving sufficient drug exposure in the tumor tissue. 2. Tumor model selection: The chosen xenograft model may not accurately reflect the genetics of TNO155-sensitive neuroblastoma. 3. Drug formulation and stability: The drugs may not be properly formulated for in vivo use, leading to poor bioavailability or rapid degradation.

1. PK/PD studies: Conduct pilot PK/PD studies to determine the optimal dosing regimen that leads to target inhibition in the tumor.[1] 2. Use appropriate models: **Utilize ALK-mutant** neuroblastoma cell line xenografts or patient-derived xenografts (PDXs) that have been shown to be sensitive to this combination in vitro.[5][6] 3. Consult formulation guidelines: Ensure that the drugs are formulated in appropriate vehicles for in vivo administration and are stored correctly to maintain stability. [1]

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TNO155 and why is it used to overcome resistance in neuroblastoma?

A1: TNO155 is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase.[7] SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs), including ALK, to the RAS-MAPK pathway.[7] In many cases of acquired resistance to ALK inhibitors in neuroblastoma, the RAS-MAPK pathway becomes reactivated through various mutations.[8][9][10][11] By inhibiting SHP2, TNO155 can block this downstream signaling, thereby re-sensitizing the cancer cells to ALK inhibition.[12]

Q2: Which neuroblastoma cell lines are most sensitive to TNO155?

A2: Neuroblastoma cell lines with ALK mutations are generally more sensitive to TNO155 than ALK wild-type cells.[1][5][13] However, cell lines with co-occurring NRAS mutations may be



less sensitive.[1] It is crucial to know the genetic background of the cell lines being used.

Q3: What are the typical IC50 values for TNO155 in sensitive neuroblastoma cell lines?

A3: The IC50 values for TNO155 can vary between different ALK-mutant neuroblastoma cell lines. For example, in the Kelly (ALK F1174L) and SH-SY5Y (ALK F1174L) cell lines, the IC50 values have been reported to be in the low micromolar range. Refer to the table below for more details.

Q4: How can I assess the synergistic effect of TNO155 and an ALK inhibitor?

A4: The synergistic effect can be quantified by calculating a Combination Index (CI) using the Chou-Talalay method or by determining a synergy score using models like the Bliss independence model.[14] This typically involves treating cells with a range of concentrations of each drug alone and in combination, and then using software to analyze the data.

Q5: What are the key signaling molecules I should look at in a Western blot to confirm the mechanism of action?

A5: To confirm the on-target effects of the TNO155 and ALK inhibitor combination, you should probe for the phosphorylated and total levels of the following proteins:

- ALK (p-ALK, total ALK): To confirm inhibition by the ALK inhibitor.
- SHP2 (p-SHP2, total SHP2): To observe the downstream effects of ALK inhibition on SHP2 activation.
- ERK1/2 (p-ERK1/2, total ERK1/2): As a key downstream readout of RAS-MAPK pathway
  activity.[1] A significant reduction in the phosphorylated forms of these proteins in the
  combination treatment compared to single agents would indicate successful pathway
  inhibition.

## **Quantitative Data**

Table 1: IC50 Values of TNO155 and Lorlatinib in Human Neuroblastoma Cell Lines



| Cell Line | ALK Status | MYCN Status   | TNO155 IC50<br>(μΜ) | Lorlatinib IC50<br>(μΜ) |
|-----------|------------|---------------|---------------------|-------------------------|
| Kelly     | F1174L     | Amplified     | ~2.5                | ~0.1                    |
| SH-SY5Y   | F1174L     | Non-amplified | ~5.0                | ~0.2                    |
| LAN-6     | D1091N     | Amplified     | ~1.0                | ~1.0                    |
| SK-N-AS   | Wild-type  | Non-amplified | >10                 | >10                     |
| CHP-212   | Wild-type  | Amplified     | >10                 | >10                     |

Data are

approximate and

compiled from

published

literature.[1][2]

[15] Actual IC50

values should be

determined

empirically for

your specific

experimental

conditions.

# Experimental Protocols Cell Viability Assay (AlamarBlue)

- Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of TNO155, an ALK inhibitor (e.g., lorlatinib), or the combination of both for 72 hours.[3] Include a vehicle control (e.g., DMSO).
- AlamarBlue Addition: Add AlamarBlue reagent to each well (10% of the total volume) and incubate for 4-6 hours at 37°C.[1]



- Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation of 560 nm and an emission of 590 nm.[3]
- Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the doseresponse curves to determine the IC50 values using software like GraphPad Prism.

#### **Western Blotting for Signaling Pathway Analysis**

- Cell Treatment and Lysis: Plate cells and treat with TNO155, an ALK inhibitor, or the
  combination for the desired time (e.g., 24 hours).[1] Wash the cells with ice-cold PBS and
  lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ALK, ALK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using software like ImageJ and normalize the levels
  of phosphorylated proteins to their total protein levels.

### **Visualizations**





#### Click to download full resolution via product page

Caption: Signaling pathways in ALK-driven neuroblastoma and mechanisms of resistance and its reversal.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating TNO155 combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Troubleshooting & Optimization





- 1. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models -PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Circulating tumor DNA reveals mechanisms of lorlatinib resistance in patients with relapsed/refractory ALK-driven neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exceptional response to the ALK and ROS1 inhibitor lorlatinib and subsequent mechanism of resistance in relapsed ALK F1174L-mutated neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma Cancer Research Communications Figshare [aacr.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Item TABLE 1 from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes
   Resistance of ALK Inhibitors in Neuroblastoma American Association for Cancer Research
   Figshare [aacr.figshare.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming TNO155
  Resistance in Neuroblastoma Cells]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12388713#overcoming-tno155-resistance-in-neuroblastoma-cells]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com